molecular formula C22H22N2O5 B1665919 Azanator maleate CAS No. 39624-65-2

Azanator maleate

Cat. No. B1665919
CAS RN: 39624-65-2
M. Wt: 394.4 g/mol
InChI Key: QXBGSDYYBBNBPB-BTJKTKAUSA-N
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Description

Azanator maleate is a bronchodilator. Bronchodilators may be used in cases of chronic cough and cystic fibrosis.

Scientific Research Applications

  • Periodontitis Treatment : A study by Feng and Liu (2017) explored the effects of a combination therapy of irsogladine maleate (IM) and azithromycin (AZM) on inflammation in lipopolysaccharide (LPS)-induced gingival epithelial cells. This research may suggest potential applications of similar compounds in periodontitis treatment (Feng & Liu, 2017).

  • Pharmacokinetics and Pharmacodynamics : Gautam et al. (2011) investigated arterolane maleate, a synthetic trioxolane antimalarial compound, assessing its pharmacokinetics and pharmacodynamics in patients with P. falciparum malaria. This study contributes to understanding the drug's therapeutic benefits and dosage optimization (Gautam et al., 2011).

  • Drug Stability and Form Transition : Sigfridsson, Lindsjö, and Paulsson (2019) examined AZ3411, a lead compound for Inflammatory Bowel Disease (IBD) treatment, focusing on its stability and solid-state transitions under different conditions. This research is crucial for pharmaceutical assessment and development (Sigfridsson, Lindsjö, & Paulsson, 2019).

  • Transdermal Drug Delivery : Touitou (1986) explored the skin permeation profiles of midazolam maleate from various solvent systems. This research contributes to the development of transdermal drug delivery systems (Touitou, 1986).

  • Analytical Techniques for Drug Assessment : Kotak, Tanna, Patel, and Patel (2021) critically reviewed various analytical techniques for assessing asenapine maleate in pharmaceutical and biological matrices. This research informs robust method development for drug quantification (Kotak, Tanna, Patel, & Patel, 2021).

properties

CAS RN

39624-65-2

Product Name

Azanator maleate

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;5-(1-methylpiperidin-4-ylidene)chromeno[2,3-b]pyridine

InChI

InChI=1S/C18H18N2O.C4H4O4/c1-20-11-8-13(9-12-20)17-14-5-2-3-7-16(14)21-18-15(17)6-4-10-19-18;5-3(6)1-2-4(7)8/h2-7,10H,8-9,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

QXBGSDYYBBNBPB-BTJKTKAUSA-N

Isomeric SMILES

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1.C(=C\C(=O)O)\C(=O)O

SMILES

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Other CAS RN

39624-65-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-(4-(N-methyl)piperidylidene)-5H-(1)benzopyrano(2,3-b)pyridine
azanator
Sch 15280
Sch-15280

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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